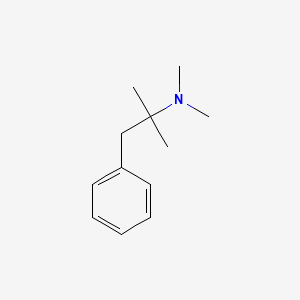
N,N-Dimethylphentermine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethylphentermine, also known as this compound, is a useful research compound. Its molecular formula is C12H19N and its molecular weight is 177.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What analytical techniques are recommended for quantifying N,N-Dimethylphentermine and its metabolites in enzymatic assays?
Gas chromatography-mass spectrometry (GC-MS) with chemical ionization is a robust method for quantifying this compound and its isotopic analogs. For instance, deuterium (IIb) and protium (IIa) isotopes can be analyzed using selective ion monitoring to distinguish between N-demethylation rates in separate or co-incubations. This approach enables precise measurement of isotopic product ratios, critical for metabolic studies .
Q. What in vitro models are suitable for studying the metabolic stability of this compound?
Rat liver microsomal systems are widely used to investigate cytochrome P-450-mediated N-demethylation. Reconstituted enzyme systems (e.g., NADPH-cytochrome c reductase + cytochrome P-450) allow isolation of specific enzymatic steps, while intact microsomes provide a holistic view of metabolic pathways. These models help identify rate-limiting steps and enzyme-substrate interactions .
Q. How can researchers validate the purity of this compound in experimental setups?
High-purity standards (≥98%) are essential. Techniques like NMR, LC-MS, and pharmacopeial-grade assays (e.g., USP specifications for related amines) ensure compound integrity. Cross-referencing with regulatory guidelines (e.g., USP monographs) and batch-specific certificates of analysis (COA) enhances reproducibility .
Advanced Research Questions
Q. How do kinetic isotope effects (KIEs) elucidate the mechanism of cytochrome P-450-mediated N-demethylation?
Comparing KIEs in reconstituted vs. microsomal systems reveals mechanistic insights. A higher KIE in reconstituted systems suggests C-H bond cleavage is rate-limiting, whereas lower KIEs in microsomes indicate contributions from electron transfer or substrate binding. For this compound, co-incubation of deuterated (IIb) and non-deuterated (IIa) isotopes under controlled conditions quantifies isotope-dependent rate disparities, clarifying enzymatic bottlenecks .
Q. What experimental design considerations are critical for isotope effect studies in enzymatic reactions?
- Controls : Include separate and co-incubations to assess isotopic interference.
- Analytical Calibration : Use chemical ionization-GC/MS with internal standards to mitigate matrix effects.
- Statistical Validation : Apply ANOVA or t-tests to compare isotopic ratios, ensuring p-values <0.05 for significance.
- Enzyme Kinetics : Measure Vmax and Km under varying isotopic conditions to model substrate-enzyme affinity .
Q. How can contradictory findings in metabolic stability across experimental models be resolved?
Systematic meta-analysis of variables (e.g., enzyme source, incubation pH, cofactor availability) identifies confounding factors. For example, microsomal lipid content may alter this compound’s accessibility to P-450 active sites, explaining disparities between reconstituted and intact systems. Cross-validation with in silico docking simulations further resolves mechanistic ambiguities .
Q. Methodological Guidelines
- Data Reprodubility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for data management. Platforms like Chemotion ELN or RADAR4Chem ensure traceable storage of isotopic ratios, chromatograms, and kinetic parameters .
- Safety Protocols : Use PPE (gloves, goggles, masks) and fume hoods when handling volatile intermediates. Waste must be segregated and processed by certified hazardous waste facilities to prevent environmental contamination .
属性
CAS 编号 |
40952-46-3 |
|---|---|
分子式 |
C12H19N |
分子量 |
177.29 g/mol |
IUPAC 名称 |
N,N,2-trimethyl-1-phenylpropan-2-amine |
InChI |
InChI=1S/C12H19N/c1-12(2,13(3)4)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 |
InChI 键 |
MBCFMLHGGRXRFH-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=CC=CC=C1)N(C)C |
规范 SMILES |
CC(C)(CC1=CC=CC=C1)N(C)C |
Key on ui other cas no. |
40952-46-3 |
同义词 |
N,N-dimethylphentermine N,N-dimethylphentermine hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















